6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one
CAS No.:
Cat. No.: VC15571413
Molecular Formula: C22H16ClNOS
Molecular Weight: 377.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16ClNOS |
|---|---|
| Molecular Weight | 377.9 g/mol |
| IUPAC Name | 6-chloro-3-(4-methylphenyl)sulfanyl-4-phenyl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C22H16ClNOS/c1-14-7-10-17(11-8-14)26-21-20(15-5-3-2-4-6-15)18-13-16(23)9-12-19(18)24-22(21)25/h2-13H,1H3,(H,24,25) |
| Standard InChI Key | XBZUIVRGOHYPPB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Introduction
6-Chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Its structure features a quinoline core with a chloro group, a phenyl group, and a thioether linkage to a para-methylphenyl group. This unique arrangement of atoms contributes to specific chemical properties that are of interest in various scientific fields, particularly in medicinal chemistry and materials science.
Synthesis
The synthesis of 6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The process may start with the formation of a quinoline intermediate, followed by electrophilic aromatic substitution reactions to introduce the chloro and phenyl groups. The thioether linkage is then formed by reacting the intermediate with a thiol derivative, often in the presence of a base or catalyst.
Industrial production may employ similar synthetic routes but optimized for larger scale production, ensuring high yield and purity through continuous flow reactors and automated systems.
Biological Activity and Applications
6-Chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one has been studied for potential antimicrobial and anticancer properties. The compound may bind to enzymes or receptors, altering their activity and resulting in various biological effects. For instance, it may inhibit cellular processes critical for pathogen survival or cancer cell proliferation.
Research Findings and Future Directions
The ongoing research into this compound highlights its versatility and potential impact across multiple scientific domains. Further studies are needed to fully explore its biological properties and tailor its applications in medicinal chemistry and materials science. The compound's unique structure allows for modifications that could enhance its biological activity, making it a promising candidate for drug development and other scientific applications.
Comparison with Similar Compounds
While specific data on 6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one is limited, compounds with similar structures, such as quinoxaline derivatives, have shown promising anticancer activity. For example, derivatives of 3-phenylquinoxaline-2(1H)-thione exhibited IC50 values in the low micromolar range against human cancer cell lines . This suggests that quinoline and quinoxaline compounds may share some biological properties, warranting further investigation into their potential therapeutic applications.
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